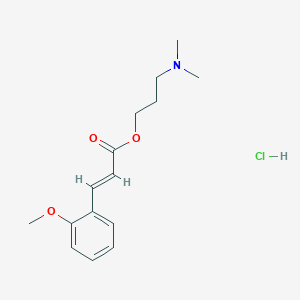
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential application in various fields such as drug discovery and material science. DMPPA belongs to the class of acrylate compounds and is known for its unique chemical properties, which make it an attractive candidate for research purposes.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride is not fully understood, but studies have suggested that it may act as an agonist for certain receptors in the human body. 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and memory formation.
Biochemical and Physiological Effects
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has been shown to have various biochemical and physiological effects in the human body. Studies have suggested that 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride may have analgesic effects, which make it a promising candidate for developing new pain medications. 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has several advantages for use in lab experiments, including its high purity and stability. However, 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for research purposes.
Orientations Futures
There are several future directions for research on 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride. One potential area of study is the development of new drugs that target the sigma-1 receptor using 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride as a starting point. Another potential area of study is the use of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride in the development of new materials, such as polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride and its potential uses in treating various diseases and disorders.
Méthodes De Synthèse
The synthesis of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride can be achieved through several methods, including the reaction of 3-(dimethylamino)propylamine with 3-(2-methoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has been studied extensively for its potential application in drug discovery. Studies have shown that 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride can act as a ligand for certain receptors in the human body, which makes it a promising candidate for developing new drugs that target these receptors. 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
IUPAC Name |
3-(dimethylamino)propyl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-16(2)11-6-12-19-15(17)10-9-13-7-4-5-8-14(13)18-3;/h4-5,7-10H,6,11-12H2,1-3H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBFVPYOSOGKRC-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC(=O)/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-{[(1-ethylcyclopropyl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5398466.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5398472.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)